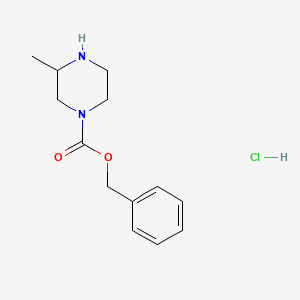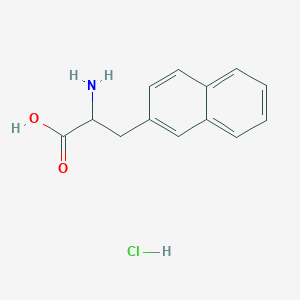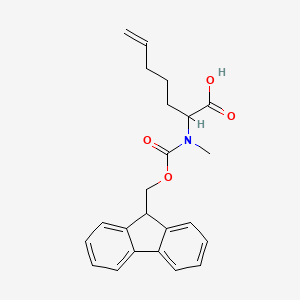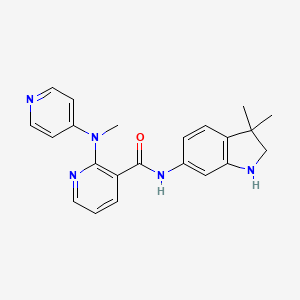
(1S,2S,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane is a chiral organic compound with the molecular formula C10H19Br. It is a derivative of cyclohexane, featuring a bromine atom, an isopropyl group, and a methyl group attached to the cyclohexane ring. The specific stereochemistry of this compound is denoted by the (1S,2S,4R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of (1S,2S,4R)-1-isopropyl-4-methylcyclohexanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(1S,2S,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base like potassium tert-butoxide (t-BuOK).
Oxidation: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in solvents like ethanol or water.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
科学研究应用
Chemistry
In chemistry, (1S,2S,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane is used as a chiral building block for the synthesis of complex organic molecules. Its well-defined stereochemistry makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the stereochemical effects on biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure may contribute to the development of new therapeutic agents with specific biological targets.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stereochemistry make it suitable for the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of (1S,2S,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the chiral centers play a crucial role in determining the compound’s binding affinity and specificity. The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- (1S,2S,4R)-2-Bromo-4-isopropyl-1-methylcyclohexanol
- (1S,2R,4S)-2-Chloro-1-isopropyl-4-methylcyclohexane
- (1S,2S,4R)-Limonene-1,2-diol
Uniqueness
(1S,2S,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane is unique due to its specific stereochemistry and the presence of a bromine atom. This combination of features imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various applications. Compared to similar compounds, its bromine substituent provides unique opportunities for further functionalization and derivatization.
属性
分子式 |
C10H19Br |
|---|---|
分子量 |
219.16 g/mol |
IUPAC 名称 |
(1S,2S,4R)-2-bromo-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10+/m1/s1 |
InChI 键 |
MPVONIMKFUZRQI-UTLUCORTSA-N |
手性 SMILES |
C[C@@H]1CC[C@H]([C@H](C1)Br)C(C)C |
规范 SMILES |
CC1CCC(C(C1)Br)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride](/img/structure/B13385530.png)
![2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B13385533.png)


![Methyl 3-[1-(4-fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoate](/img/structure/B13385543.png)
![2-[[3-[1-[4-[[2-[[2-(Dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13385545.png)


![N-Boc-S-[(2-phenylacetamido)methyl]-D-cysteine](/img/structure/B13385559.png)

![4,5-Dichloro-N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B13385573.png)
![N'-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide](/img/structure/B13385581.png)

![2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13385602.png)
